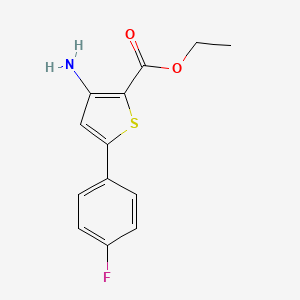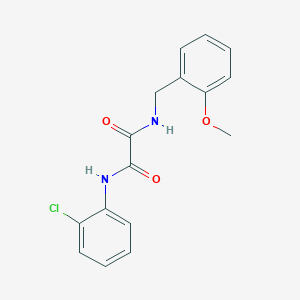![molecular formula C19H18N2O3S B2923857 benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-98-3](/img/structure/B2923857.png)
benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Research involving benzimidazole derivatives and related compounds has demonstrated significant antimicrobial and cytotoxic activities. For example, benzimidazole compounds have been synthesized and evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains, showing potent activity. These compounds were also assessed for their cytotoxicity against human cancer cell lines, indicating non-toxic nature in some cases, which underscores their potential in developing new therapeutic agents with antimicrobial properties (Shankar et al., 2018).
Antioxidant Properties
Benzazole derivatives have been explored for their antioxidant activities. The reaction of benzoxazole-2-thione with certain substrates affords products exhibiting significant antiradical activity, suggesting potential applications in combating oxidative stress-related diseases or in materials science as antioxidants to protect against degradation due to oxidation (Gataullina et al., 2017).
Electrocatalytic Applications
Imidazole derivatives have been investigated for their use as bifunctional electrocatalysts. These applications demonstrate the potential for such compounds in electrochemical sensors or in energy conversion technologies, highlighting the versatility of imidazole-based compounds in various scientific and industrial applications (Nasirizadeh et al., 2013).
Drug Discovery and Design
The synthesis and evaluation of novel benzimidazole derivatives for their antioxidant and antimicrobial activities reveal significant potential in drug discovery. Such compounds have been synthesized and shown promising results in preliminary assays, indicating their potential as leads for the development of new therapeutic agents (Bassyouni et al., 2012).
Molecular Aggregation Studies
Studies on molecular aggregation in derivatives of benzene-diol have shed light on the effects of different substituents on molecule aggregation interactions. These findings are crucial for understanding the physicochemical properties of such compounds and their potential applications in materials science, particularly in the design of organic semiconductors or photonic materials (Matwijczuk et al., 2016).
Wirkmechanismus
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in the growth and proliferation of these cancer cells.
Mode of Action
It has been observed that the compound can induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that the compound may interact with its targets to disrupt the cell cycle and induce programmed cell death.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the HeLa, A549, and MCF-7 human cancer cell lines . This indicates that the compound’s action results in significant inhibition of cancer cell growth.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)11-25-19-20-8-9-21(19)18(22)15-6-7-16-17(10-15)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDXJBADFBZPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

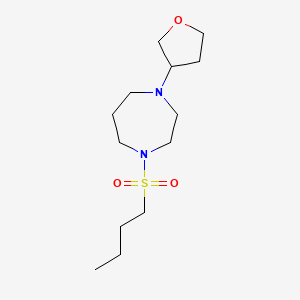
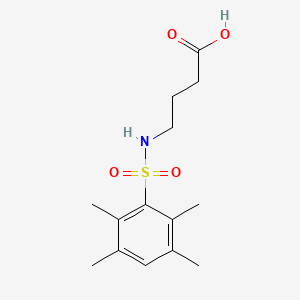
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
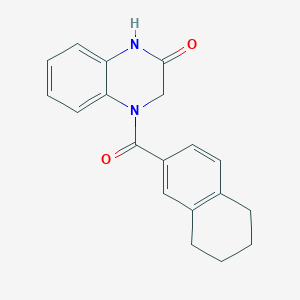
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)
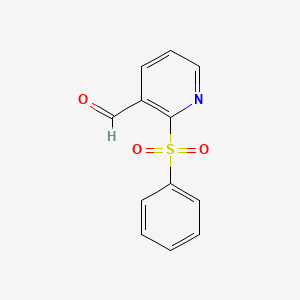
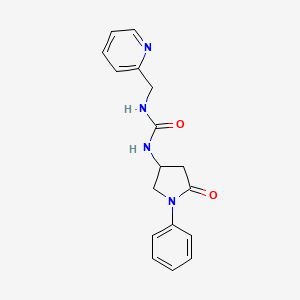
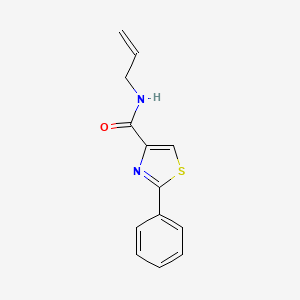
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)
